4-butyl-N-(2-methylquinolin-8-yl)cyclohexanecarboxamide
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Overview
Description
4-butyl-N-(2-methylquinolin-8-yl)cyclohexanecarboxamide is a complex organic compound that features a cyclohexane ring substituted with a carboxamide group, a butyl chain, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(2-methylquinolin-8-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(2-methylquinolin-8-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline or cyclohexane derivatives.
Scientific Research Applications
4-butyl-N-(2-methylquinolin-8-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-butyl-N-(2-methylquinolin-8-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(2-methylquinolin-8-yl)oxy]acetohydrazide: A hydrazide derivative with similar quinoline moiety.
4-butyl-N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}piperazine-1-carboxamide: A piperazine derivative with similar structural features.
Uniqueness
4-butyl-N-(2-methylquinolin-8-yl)cyclohexanecarboxamide is unique due to its specific combination of a cyclohexane ring, a butyl chain, and a quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H28N2O |
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Molecular Weight |
324.5 g/mol |
IUPAC Name |
4-butyl-N-(2-methylquinolin-8-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H28N2O/c1-3-4-6-16-10-13-18(14-11-16)21(24)23-19-8-5-7-17-12-9-15(2)22-20(17)19/h5,7-9,12,16,18H,3-4,6,10-11,13-14H2,1-2H3,(H,23,24) |
InChI Key |
DKMVZBCAPGOAQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C |
Origin of Product |
United States |
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